3-Hydroxyacetaminophen-d3
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Overview
Description
3-Hydroxyacetaminophen-d3, also known as N-(3,4-dihydroxyphenyl)acetamide-2,2,2-d3, is a deuterated analog of 3-Hydroxyacetaminophen. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the acetyl group. The molecular formula of this compound is C8H6D3NO3, and it has a molecular weight of 170.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxyacetaminophen-d3 can be achieved through the reaction of deuterated acetyl chloride with para-hydroxyaniline. This method involves the following steps :
Preparation of Deuterated Acetyl Chloride: Deuterated acetyl chloride is synthesized by reacting acetic acid-d3 with thionyl chloride.
Reaction with Para-Hydroxyaniline: The deuterated acetyl chloride is then reacted with para-hydroxyaniline in the presence of a base, such as pyridine, to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of high-purity starting materials and controlled reaction conditions to achieve the desired isotopic labeling.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxyacetaminophen-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinones are formed as major products.
Reduction: Amines are formed as major products.
Substitution: Substituted phenols are formed as major products
Scientific Research Applications
3-Hydroxyacetaminophen-d3 has several scientific research applications, including:
Analytical Method Development: It is used as an internal standard in analytical chemistry for the quantification of acetaminophen and its metabolites.
Pharmacokinetic Studies: The compound is used in pharmacokinetic studies to trace the metabolic pathways of acetaminophen.
Proteomics Research: It is employed in proteomics research to study protein-drug interactions.
Quality Control: The compound is used in quality control applications for the validation of analytical methods .
Mechanism of Action
The mechanism of action of 3-Hydroxyacetaminophen-d3 involves its metabolism to reactive intermediates. These intermediates can form covalent bonds with cellular macromolecules, leading to potential toxic effects. The compound targets various molecular pathways, including the cytochrome P450 enzyme system, which is involved in its metabolic activation .
Comparison with Similar Compounds
3-Hydroxyacetaminophen-d3 is unique due to its deuterium labeling, which provides distinct advantages in analytical and pharmacokinetic studies. Similar compounds include:
3-Hydroxyacetaminophen: The non-deuterated analog, commonly used as a metabolite of acetaminophen.
Acetaminophen: A widely used analgesic and antipyretic drug.
4-Acetylaminopyrocatechol: Another analog with similar chemical properties
The deuterium labeling in this compound enhances its stability and allows for more accurate tracing in metabolic studies, making it a valuable tool in scientific research.
Properties
IUPAC Name |
2,2,2-trideuterio-N-(3,4-dihydroxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5(10)9-6-2-3-7(11)8(12)4-6/h2-4,11-12H,1H3,(H,9,10)/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFBMHOMTSBTSU-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1=CC(=C(C=C1)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662002 |
Source
|
Record name | N-(3,4-Dihydroxyphenyl)(~2~H_3_)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-47-4 |
Source
|
Record name | N-(3,4-Dihydroxyphenyl)(~2~H_3_)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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